The mechanism of action of these compounds varies depending on their structure and target. For instance, a series of ring-substituted 3-phenylpropenes has been shown to act as mechanism-based inhibitors for dopamine beta-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine from dopamine. These compounds inactivate the enzyme by a radical mechanism involving hydrogen abstraction and oxygen insertion1. Another study on 3-methylthio-5-phenyl-4-isothiazolecarbonitrile (IS-2) revealed its antipoliovirus activity, suggesting that it inhibits an early process of viral replication without affecting the virus's adsorption and internalization into host cells2. Additionally, the enantiomeric specificity of 1-(phenylthio)-2-aminopropane has been linked to its antihypertensive activity, with the S enantiomer being more selective for the catecholamine reuptake transporter and dopamine beta-monooxygenase, leading to its greater potency3.
The antiviral properties of 3-phenylthiomorpholine derivatives have been demonstrated in the context of poliovirus. The compound IS-2 was found to exhibit significant anti-poliovirus activity, suggesting its potential use in treating infections caused by enteroviruses2.
The antihypertensive effects of 1-(phenylthio)-2-aminopropane have been studied, revealing a distinct difference in the activities of its enantiomers. The S enantiomer, in particular, has shown potent antihypertensive activity in spontaneously hypertensive rats, indicating its potential application in the management of hypertension3.
Phenylthiourea (PTU) has been identified as a competitive inhibitor of phenoloxidase, an enzyme involved in melanization. The inhibition of this enzyme by PTU could have implications for conditions related to melanin production4.
The potential antidepressant activity of 3-phenyl-1-indanamines has been explored, with these compounds showing potent inhibition of dopamine, norepinephrine, and serotonin uptake. This suggests their possible use in the treatment of depression and other mood disorders6.
A GABA-related compound, 3-amino-3-phenylpropionic acid, has been shown to inhibit gastric acid secretion in rats. This action is thought to be mediated through central regulation mechanisms of gastric acid secretion, potentially offering a new approach to treating conditions like peptic ulcers7.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 215023-65-7
CAS No.: 1361-51-9